molecular formula C9H7BBrNO3 B14082929 (4-(4-Bromopyridin-2-yl)furan-2-yl)boronic acid

(4-(4-Bromopyridin-2-yl)furan-2-yl)boronic acid

Cat. No.: B14082929
M. Wt: 267.87 g/mol
InChI Key: UUKZYACJEATVDM-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the radical bromination of a methyl group using N-bromosuccinimide (NBS) and azobisisobutyronitrile (AIBN) in carbon tetrachloride (CCl4) under reflux conditions . The brominated intermediate is then converted into the corresponding boronic acid derivative through a series of reactions involving triethyl phosphite and other reagents .

Industrial Production Methods

Industrial production methods for (4-(4-Bromopyridin-2-yl)furan-2-yl)boronic acid are typically scaled-up versions of the laboratory synthesis. These methods focus on optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4-(4-Bromopyridin-2-yl)furan-2-yl)boronic acid is unique due to its combination of a bromopyridine and furan ring, which provides distinct reactivity and versatility in synthetic applications. This compound’s ability to participate in Suzuki–Miyaura coupling reactions makes it a valuable tool in organic synthesis .

Properties

Molecular Formula

C9H7BBrNO3

Molecular Weight

267.87 g/mol

IUPAC Name

[4-(4-bromopyridin-2-yl)furan-2-yl]boronic acid

InChI

InChI=1S/C9H7BBrNO3/c11-7-1-2-12-8(4-7)6-3-9(10(13)14)15-5-6/h1-5,13-14H

InChI Key

UUKZYACJEATVDM-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC(=CO1)C2=NC=CC(=C2)Br)(O)O

Origin of Product

United States

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